molecular formula C13H11ClF3N5S B2976109 (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide CAS No. 338418-74-9

(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide

Cat. No.: B2976109
CAS No.: 338418-74-9
M. Wt: 361.77
InChI Key: SBJHWWNMKYSGPM-UHFFFAOYSA-N
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Description

The compound (Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide (CAS: 338395-99-6; InChIKey: BRCCEJRTAIGWBG-UHFFFAOYSA-N) features a pyridine backbone substituted with a chloro group at position 3 and a trifluoromethyl group at position 3. The ethanimidamide moiety is linked via a sulfanyl group to a second pyridin-2-yl ring (Fig. 1).

Properties

IUPAC Name

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N5S/c14-9-5-8(13(15,16)17)6-20-12(9)22-21-10(18)7-23-11-3-1-2-4-19-11/h1-6H,7H2,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJHWWNMKYSGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC/C(=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-(pyridin-2-ylsulfanyl)ethanimidamide, also known by its CAS number 338418-74-9, is a complex organic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
IUPAC Name(1Z)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinylsulfanyl)ethanehydrazonamide
Molecular FormulaC13H11ClF3N5S
Molecular Weight360.76 g/mol
Purity90%
Physical FormSolid

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting various metabolic pathways.
  • Receptor Binding : It can bind to receptors, modulating signaling pathways that are crucial for cellular functions.
  • Nucleic Acid Interaction : The compound may intercalate with DNA or RNA, affecting gene expression and cellular proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that it may inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : In vitro tests on A431 vulvar epidermal carcinoma cells demonstrated significant inhibition of cell proliferation and migration when treated with this compound. The study suggested that the mechanism involves the downregulation of key oncogenic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting its potential use in treating infections.

Research Findings : A study investigating the antimicrobial efficacy of similar pyridine derivatives found that modifications in the structure could enhance activity against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is insightful:

Compound NameBiological ActivityMechanism of Action
3-Chloro-5-(trifluoromethyl)pyridineModerate antimicrobialEnzyme inhibition
Dihydropyrrolo[3,4-d][1,2]oxazole derivativesAnticancerDNA intercalation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Reactivity and Stability

3-Chloro-N-phenyl-phthalimide (Fig. 2)
  • Key Features : Contains a phthalimide core with chloro and phenyl substituents.
  • Comparison: Unlike the target compound’s ethanimidamide group, 3-chloro-N-phenyl-phthalimide features an isoindole-1,3-dione ring.
  • Applications : Used in polyimide synthesis due to high thermal stability. The target compound’s sulfanyl group may enable disulfide bond formation, suggesting utility in dynamic materials .
5-Cyclopropoxypicolinimidamide Derivatives (e.g., compound 11 in )
  • Key Features : Includes a thiadiazole ring and cyclopropoxy group.
  • Comparison : Both compounds have pyridine and imidamide groups. However, the thiadiazole ring in compound 11 introduces rigidity, whereas the sulfanyl bridge in the target compound offers conformational flexibility. The trifluoromethyl group may enhance membrane permeability compared to cyclopropoxy .

Substituent Impact on Bioactivity Profiling

highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. The trifluoromethyl group in the target compound is a hallmark of kinase inhibitors (e.g., gefitinib analogs), while the sulfanyl group is common in antithyroid drugs (e.g., methimazole).

Computational and Lumping-Based Predictions

  • Graph-Based Similarity : emphasizes that graph-theoretical methods capture structural nuances better than SMILES strings. The pyridine rings and trifluoromethyl group in the target compound may align it with macrofilaricidal agents (e.g., ) or anticancer compounds .
  • Lumping Strategy : groups compounds with similar substituents (e.g., chloro, trifluoromethyl) into surrogate categories. The target compound could be lumped with pyridine-based electrophiles, predicting shared degradation pathways or environmental persistence .

Comparative Data Table

Parameter Target Compound 3-Chloro-N-phenyl-phthalimide 5-Cyclopropoxypicolinimidamide
Molecular Weight ~428 g/mol (estimated) 257.67 g/mol ~350 g/mol (estimated)
Key Substituents Cl, CF₃, pyridin-2-ylsulfanyl Cl, phenyl Cyclopropoxy, thiadiazole
Functional Groups Ethanimidamide, sulfanyl Phthalimide Thiadiazol-5-amine, imidamide
Predicted Reactivity Electrophilic substitution Polymerization Enzyme inhibition
Bioactivity Cluster Kinase modulation (inferred) Polymer precursor Antiparasitic/antifungal

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